molecular formula C8H6N4S B15070600 7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile

7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile

Cat. No.: B15070600
M. Wt: 190.23 g/mol
InChI Key: VKQIDELVWMPLPF-UHFFFAOYSA-N
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Description

7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile (CAS: 2270838-56-5) is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core. Its structure includes:

  • A methyl group at position 7, influencing steric and electronic properties.
  • A carbonitrile (C≡N) group at position 6, contributing to electron-withdrawing effects and molecular polarity .

Properties

Molecular Formula

C8H6N4S

Molecular Weight

190.23 g/mol

IUPAC Name

7-methyl-2-sulfanylidene-1,3-dihydroimidazo[4,5-c]pyridine-6-carbonitrile

InChI

InChI=1S/C8H6N4S/c1-4-5(2-9)10-3-6-7(4)12-8(13)11-6/h3H,1H3,(H2,11,12,13)

InChI Key

VKQIDELVWMPLPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN=C1C#N)NC(=S)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chalcone derivative with 6-amino-2-thioxo-2,3,4-trihydro-1H-pyrimidin-4-one in the presence of glacial acetic acid . The reaction mixture is heated under reflux for several hours, followed by cooling and recrystallization to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Scientific Research Applications of 7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile

This compound is a heterocyclic compound featuring both imidazole and pyridine rings. This unique structural combination imparts distinct chemical and biological properties, making it useful in various scientific research applications.

Areas of Application

This compound has applications in:

  • Medicinal Chemistry: Potential as a therapeutic agent due to its biological activities, such as antimicrobial, antiviral, and anticancer properties.
  • Materials Science: Useful in the development of novel materials with specific electronic or optical properties due to its unique structural properties.
  • Biological Studies: Can be used as a probe to study various biological processes and interactions at the molecular level.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones. Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
  • Reduction: The carbonitrile group can be reduced to form primary amines. Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
  • Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups. Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents in the presence of a Lewis acid catalyst.

Mechanism of Action

The mechanism of action of 7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Key Synthetic Features
Target Compound (CAS 2270838-56-5) Imidazo[4,5-c]pyridine 7-Methyl, 2-thioxo, 6-carbonitrile Likely cyclocondensation with thiourea
(2Z)-2-(2,4,6-Trimethylbenzylidene)-11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 6-carbonitrile, dioxo Reflux with chloroacetic acid/aldehydes
1-Ethyl-3-(4-hydroxyphenyl) derivative Imidazo[4,5-b]pyridine 1-Ethyl, 4-hydroxyphenyl, 2-oxo, 6-carbonitrile Microwave-assisted synthesis with NaH
2-Amino-1-methylimidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine 2-Amino, 1-methyl, 6-phenyl Formed via pyrolysis in cooked foods

Key Observations:

Core Structure Variations: The imidazo[4,5-c]pyridine core (target compound) differs from imidazo[4,5-b]pyridine (e.g., carcinogenic heterocyclic amines) in ring fusion positions, altering conjugation and electronic properties . Thiazolo[3,2-a]pyrimidine (compound 11a) introduces a sulfur atom and fused pyrimidine ring, broadening π-conjugation .

Functional Group Impact: Thioxo (C=S) vs. Carbonitrile (C≡N): Common in all compared compounds; its electron-withdrawing nature stabilizes aromatic systems and influences solubility .

Physical and Spectral Properties

Table 2: Physical/Spectral Data Comparison

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) NMR Features (δ, ppm)
Target Compound Not reported ~2,200 (C≡N), ~3,400 (NH) Not reported
11a 243–246 2,219 (C≡N), 3,436/3,173 (NH) 2.24 (CH3), 7.94 (=CH)
1-Ethyl Derivative Not reported Not reported 1.25–1.35 (CH3), 5.19 (s, CH2)

Notes:

  • The target compound’s C≡N IR stretch (~2,200 cm⁻¹) aligns with carbonitrile-containing analogs (e.g., 11a at 2,219 cm⁻¹) .
  • NH stretches (~3,400–3,100 cm⁻¹) suggest hydrogen-bonding capacity, critical for biological interactions.

Biological Activity

7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile (CAS: 2270838-56-5) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the imidazo[4,5-c]pyridine class, which is known for a variety of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse sources and recent research findings.

PropertyValue
Molecular FormulaC₈H₆N₄S
Molecular Weight190.23 g/mol
IUPAC Name7-methyl-2-sulfanylidene-1H,2H,3H-imidazo[4,5-c]pyridine-6-carbonitrile
CAS Number2270838-56-5

Antimicrobial Activity

Research indicates that compounds within the imidazo[4,5-c]pyridine class exhibit significant antimicrobial properties. A study highlighted that derivatives of this class showed promising activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 μg/mL for certain derivatives . The presence of electron-withdrawing groups in the structure was found to enhance antimicrobial efficacy.

Anticancer Properties

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. For instance, certain derivatives demonstrated significant cytotoxicity against human cancer cell lines with IC50 values lower than those of standard chemotherapeutics like doxorubicin . The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of specific oncogenic proteins.

Anti-inflammatory Effects

This compound also shows promise as an anti-inflammatory agent. Studies have indicated that imidazo[4,5-c]pyridine derivatives inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes . The structural modifications in these compounds can lead to varying degrees of anti-inflammatory activity.

Case Studies

  • Anticancer Activity : A recent study evaluated several imidazo[4,5-c]pyridine derivatives for their anticancer effects. Among them, a derivative of 7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine demonstrated an IC50 value of 1.61 µg/mL against the A-431 cell line . The study illustrated the importance of substituent groups on the phenyl ring for enhancing cytotoxicity.
  • Antimicrobial Efficacy : In another research effort focusing on antimicrobial properties, various synthesized derivatives were tested against multi-drug resistant bacteria. The results indicated that modifications at specific positions on the imidazo ring significantly improved antibacterial activity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular proliferation and survival.
  • Receptor Modulation : It can modulate receptor activities involved in inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methyl-2-thioxo-2,3-dihydro-1H-imidazo[4,5-c]pyridine-6-carbonitrile, and how can reaction yields be improved?

  • Methodological Answer : A common approach involves refluxing intermediates (e.g., thiouracil derivatives) with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid solvent systems, catalyzed by fused sodium acetate. For example, similar compounds achieved 68% yields under 2-hour reflux conditions . To optimize yields:

  • Use stoichiometric control (0.01 mol reactant ratios).
  • Employ gradient crystallization (e.g., DMF/water) for purification.
  • Monitor reaction progress via TLC or in-situ IR for carbonyl/thiol intermediate detection.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Multi-modal characterization is critical:

  • IR Spectroscopy : Identify functional groups (e.g., thioxo (C=S) at ~1,200–1,100 cm⁻¹, nitrile (CN) at ~2,200 cm⁻¹) .
  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to resolve methyl groups (δ 2.24–2.37 ppm) and aromatic/heterocyclic protons (δ 6.5–8.0 ppm). Assign carbons using DEPT-135 for CH3_3/CH2_2 differentiation .
  • Mass Spectrometry : Confirm molecular ions (e.g., [M+^+] at m/z 386–403) and fragmentation patterns .

Q. How can researchers assess the reactivity of the nitrile group in this compound for further functionalization?

  • Methodological Answer :

  • Nitrile Conversion : Test nucleophilic addition (e.g., with hydroxylamine to form amidoximes) or reduction (e.g., LiAlH4_4 to primary amines).
  • Kinetic Monitoring : Use 13C^{13} \text{C}-NMR to track nitrile conversion rates under varying pH/temperature conditions.
  • Computational Validation : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilicity) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., overlapping NMR signals) be resolved for this compound?

  • Methodological Answer :

  • 2D NMR Techniques : Apply HSQC (heteronuclear single-quantum coherence) to correlate 1H^1 \text{H}-13C^{13} \text{C} signals, resolving overlaps in aromatic/heterocyclic regions .
  • Dynamic NMR : Use variable-temperature experiments to separate broadened signals caused by tautomerism (e.g., thione-thiol equilibria).
  • Cross-Validation : Compare experimental data with computed chemical shifts (e.g., using Gaussian or ADF software) .

Q. What computational strategies can optimize reaction pathways for derivatives of this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical methods (e.g., DFT or coupled-cluster theory) to map energy profiles for cyclization or substitution steps.
  • Machine Learning : Train models on existing reaction data (e.g., yields, solvent polarity) to predict optimal conditions (temperature, catalysts) .
  • Transition State Analysis : Identify bottlenecks using IRC (intrinsic reaction coordinate) calculations .

Q. How can isotopic labeling elucidate the mechanism of thioxo-group participation in reactions?

  • Methodological Answer :

  • Sulfur-34 Labeling : Synthesize 34S^{34} \text{S}-enriched analogs to track thioxo-group transfer via MS/MS fragmentation.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of 32S^{32} \text{S} vs. 34S^{34} \text{S} derivatives to determine if sulfur participates in rate-limiting steps.
  • In-Situ Raman Spectroscopy : Monitor S–C bond vibrations during reactions to detect intermediate species .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Test high-polarity solvents (e.g., DMSO, DMF) or mixed systems (e.g., ethanol/water) to improve crystal lattice formation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) to induce nucleation .
  • Cryo-Crystallography : Flash-cool crystals to 100 K to reduce thermal motion artifacts.

Data Management and Experimental Design

Q. How can chemical software enhance reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Digitally log reaction parameters (e.g., time, solvent ratios) to ensure protocol transparency .
  • Spectral Databases : Use platforms like SciFinder or Reaxys to cross-reference experimental IR/NMR data with literature .
  • Process Simulation : Model reaction kinetics (e.g., in COMSOL) to identify critical control parameters (e.g., heating rate) .

Q. What statistical approaches are recommended for analyzing discrepancies in biological activity data across derivatives?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA (principal component analysis) to correlate structural features (e.g., substituent electronegativity) with activity trends.
  • Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to quantify IC50_{50} variability.
  • Error Propagation Analysis : Quantify uncertainty from synthesis and assay steps using Monte Carlo simulations .

Tables of Key Data

Table 1 : Representative Spectral Data for Analogous Compounds

Compound ClassIR (CN, cm⁻¹)1H^1 \text{H}-NMR (δ, ppm)MS (m/z)Source
Thiazolo-pyrimidine derivative2,2192.24 (CH3_3), 7.94 (=CH)386
Pyrazolo-pyrimidine derivative2,2202.34 (CH3_3), 9.59 (NH)318

Table 2 : Computational Tools for Reaction Optimization

ToolApplicationExample Use CaseSource
GaussianTransition state modelingMapping thioxo-group reactivity
ADFDFT-based chemical shift predictionValidating NMR assignments
COMSOLReaction kinetics simulationOptimizing reflux time

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